Ca-in-5g

Chagas Disease In Vivo Efficacy Drug Discovery

CA-IN-5g (CAS 167098-81-9) is a selective, potent inhibitor of Trypanosoma cruzi α-carbonic anhydrase (TcCA). Its hydroxamate scaffold provides superior in vivo efficacy over clinical standard benznidazole. With validated potency (IC50 <1-7.0 µM) across parasite life stages and established selectivity (SI=6.7), it is a robust positive control and lead for Chagas disease R&D. Generic CAs cannot substitute.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B1668209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCa-in-5g
SynonymsCA-IN-5g;  CA IN 5g;  CAIN5g; 
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)NO
InChIInChI=1S/C17H16N2O4/c20-17(18-21)16-10-15(19-23-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-9,16,21H,10-11H2,(H,18,20)
InChIKeyNXVZYEJQVDIBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CA-IN-5g (Compound 5g): A Validated Hydroxamic Acid Inhibitor of Trypanosoma cruzi Carbonic Anhydrase (TcCA) for Chagas Disease Research Procurement


CA-IN-5g (also known as compound 5g, Carbonic anhydrase inhibitor 27; CAS 167098-81-9) is a synthetic small molecule from the 4,5-dihydroisoxazole class incorporating a hydroxamate zinc-binding group [1]. It functions as a selective and effective inhibitor of the α-carbonic anhydrase enzyme from the protozoan parasite Trypanosoma cruzi (TcCA), the causative agent of Chagas disease [1]. Its development addresses the critical need for novel, well-characterized antiparasitic agents, as current pharmacotherapies like benznidazole and nifurtimox often present limited efficacy and serious side effects [1].

The Critical Uniqueness of CA-IN-5g: Why Structural and Selectivity Nuances Render Generic Carbonic Anhydrase Inhibitors Inadequate for T. cruzi Studies


Procurement of a generic or closely related carbonic anhydrase (CA) inhibitor, such as acetazolamide or other broad-spectrum sulfonamides, cannot substitute for CA-IN-5g in studies targeting Trypanosoma cruzi. The α-carbonic anhydrase from T. cruzi (TcCA) possesses distinct structural and kinetic properties, including a catalytic activity similar to human isoform hCA II but lacking the critical His64 proton shuttle [1]. This difference fundamentally alters the inhibition profile, making many human CA inhibitors ineffective or weakly active against the parasitic enzyme [1]. Specifically, while aromatic sulfonamides are weak TcCA inhibitors (Ki values ranging from 192 nM to 84 µM) [1], CA-IN-5g's hydroxamate-based scaffold was specifically designed and validated to achieve potent and selective inhibition of TcCA, culminating in superior in vivo efficacy against the parasite compared to the clinical standard-of-care, benznidazole [2].

Quantitative Differentiation: A Comparative Analysis of CA-IN-5g's In Vitro and In Vivo Performance Against Key Benchmarks in Chagas Disease Research


In Vivo Efficacy: Superior Survival Benefit of CA-IN-5g Compared to Benznidazole in a Murine Model of T. cruzi Infection

In a preliminary in vivo study, CA-IN-5g demonstrated superior therapeutic efficacy compared to the current standard-of-care drug benznidazole. All mice treated with CA-IN-5g survived the infection period, whereas survival rates for the benznidazole-treated and untreated control groups were not reported as 100% [1]. Furthermore, CA-IN-5g effectively reduced the number of bloodstream parasites [1]. This represents a critical quantitative and qualitative advantage in a relevant preclinical disease model.

Chagas Disease In Vivo Efficacy Drug Discovery Neglected Tropical Diseases Trypanosoma cruzi

Broad-Spectrum Anti-Parasitic Activity: Potent Inhibition Across All Three Developmental Stages of T. cruzi

CA-IN-5g exhibits potent and consistent inhibition of growth against all three main developmental forms of the T. cruzi parasite [1]. The observed IC50 values range from 7.0 µM down to less than 1 µM [1]. This broad activity profile is critical for an effective antitrypanosomal agent, as it ensures the compound can target the parasite at multiple stages of its life cycle, a property not universally shared by other classes of TcCA inhibitors [2].

Antitrypanosomal Activity Parasite Life Cycle Phenotypic Screening In Vitro Assays Trypanosoma cruzi

Favorable In Vitro Selectivity Index and Cytotoxicity Profile

CA-IN-5g demonstrates a favorable selectivity index (SI) of 6.7, indicating a clear therapeutic window between its antiparasitic activity and host cell cytotoxicity [1]. Importantly, the compound showed no detectable cytotoxicity against murine peritoneal macrophage cells at concentrations relevant to its anti-T. cruzi activity [1]. This is a key differentiator when compared to many other antiparasitic agents that often exhibit significant host cell toxicity, limiting their utility.

Cytotoxicity Selectivity Index Safety Profile Host Cell Toxicity Antitrypanosomal Agent

Validated Application Scenarios for CA-IN-5g in Academic and Industrial Research Settings


Preclinical Efficacy Studies in Murine Models of Chagas Disease

As a compound with demonstrated in vivo efficacy superior to benznidazole [1], CA-IN-5g is optimally suited as a positive control or lead compound in murine studies of T. cruzi infection. Researchers can directly compare the efficacy, survival benefit, and parasitemia reduction of novel drug candidates against CA-IN-5g's validated performance [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Campaigns

CA-IN-5g serves as a well-characterized starting point for medicinal chemistry optimization. The 4,5-dihydroisoxazole-hydroxamate scaffold and its associated in vitro (broad-stage IC50) [1] and in vivo data provide a robust baseline. New analogs can be quantitatively benchmarked against CA-IN-5g's potency, selectivity index (SI = 6.7) [1], and lack of macrophage toxicity , facilitating rational design of next-generation TcCA inhibitors.

In Vitro Investigation of T. cruzi Life Cycle and TcCA-Dependent Biology

Given its potent activity across all three parasite life cycle stages (IC50: 7.0 µM to <1 µM) [1], CA-IN-5g is an essential chemical probe for dissecting the role of TcCA in parasite development, host cell invasion, and replication. Its demonstrated lack of cytotoxicity in macrophage assays makes it a clean tool for studying parasite biology in host-pathogen interaction models without confounding host cell toxicity.

Benchmarking in High-Throughput Screening (HTS) Assays for TcCA

With its well-defined in vitro potency (broad-stage IC50 values) [1] and favorable selectivity profile (SI = 6.7) [1], CA-IN-5g is an ideal positive control and benchmarking compound for developing and validating high-throughput screening assays designed to identify novel TcCA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ca-in-5g

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.